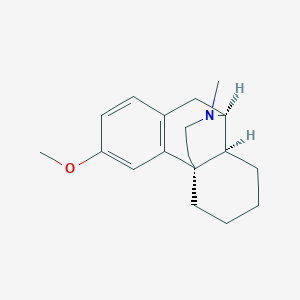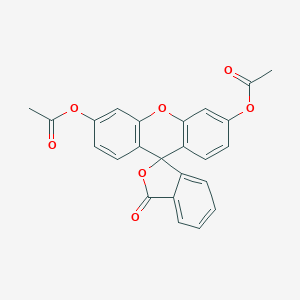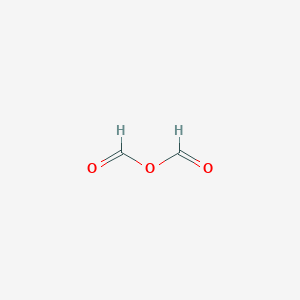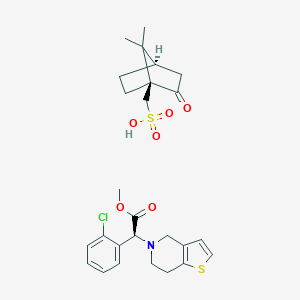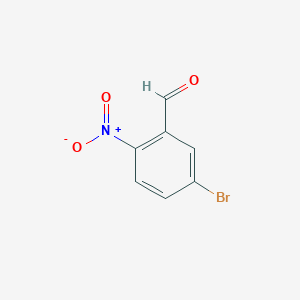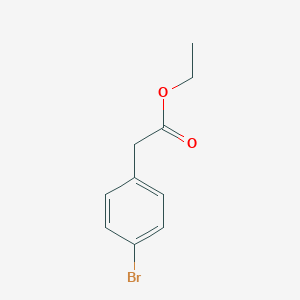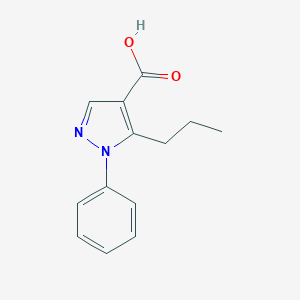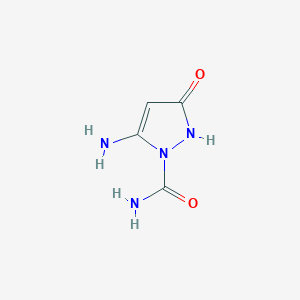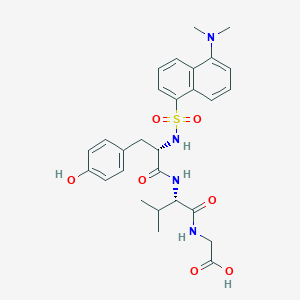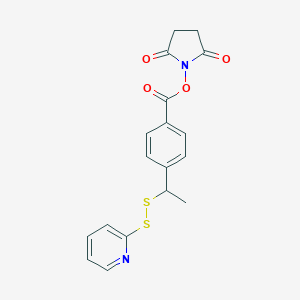
Naphtho(2,3-j)fluoranthene
Descripción general
Descripción
Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is used as a standard in the determination of PAHs . It is a ubiquitous pollutant in urban air and may pose risks to human health .
Synthesis Analysis
The synthesis of Naphtho(2,3-j)fluoranthene has been reported in several studies. For instance, a naphthyl-appended naphtho[k]fluoranthene was synthesized through a one-pot Pd-catalyzed reaction of 1,8-dibromonapthalene . Another study reported the synthesis of benzo[b]naphtho[2,1-j]fluoranthene and benzo[a]naphtho[2,3-j]fluoranthene through dehydrogenation and cycloisomerisation using palladium sulphide on barium carbonate as a catalyst .
Molecular Structure Analysis
The molecular formula of Naphtho(2,3-j)fluoranthene is C24H14 . The structure of this compound can be represented by the canonical SMILES string: C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 .
Physical And Chemical Properties Analysis
Naphtho(2,3-j)fluoranthene has a molecular weight of 302.4 g/mol . It has a complexity of 480 and a XLogP3 value of 7.4, indicating its lipophilicity . It does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds .
Aplicaciones Científicas De Investigación
Application in the Field of Spectroscopy
Scientific Field
Summary of the Application
Naphtho(2,3-j)fluoranthene is used in the prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (PAHs). This compound, along with other PAHs, presents a sextet migration pattern with four or more benzenoid rings that is potentially related to a high molecular reactivity and high mutagenic conduct .
Methods of Application
The annellation theory method has been used to predict the locations of maximum absorbance (LMA) of the ultraviolet–visible (UV-Vis) spectral bands in the group of polycyclic aromatic hydrocarbons (PAHs) C 24H 14(dibenzo and naphtho) derivatives of fluoranthene (DBNFl) .
Results or Outcomes
This study constitutes the premier investigation beyond the pure benzenoid classical approach toward the establishment of a generalized annellation theory that will encompass not only homocyclic benzenoid and non-benzenoid PAHs, but also heterocyclic compounds .
Application in Synthetic Organic Chemistry and Materials Science
Scientific Field
Synthetic Organic Chemistry and Materials Science
Summary of the Application
As an important subclass of polycyclic aromatic hydrocarbons (PAHs), fluoranthenes, including Naphtho(2,3-j)fluoranthene, continue to attract significant attention in synthetic organic chemistry and materials science .
Methods of Application
The synthesis of fluoranthene derivatives is a key method of application in this field .
Results or Outcomes
The synthesis of fluoranthene derivatives has led to significant advances in both synthetic organic chemistry and materials science .
Application in Environmental Pollution Studies
Scientific Field
Environmental Pollution Studies
Summary of the Application
Naphtho(2,3-j)fluoranthene is a ubiquitous pollutant in urban air that may pose risks to human health .
Methods of Application
It is used as a standard in the determination of polycyclic aromatic hydrocarbons (PAHs) .
Results or Outcomes
The presence of Naphtho(2,3-j)fluoranthene in urban air has emphasized its relevance in studies related to environmental pollution .
Application in Photochemical Synthesis
Scientific Field
Summary of the Application
A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed .
Methods of Application
The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Results or Outcomes
This method provides a new pathway for the synthesis of naphtho[1,2-b]benzofuran derivatives .
Application in Organic Electronics
Scientific Field
Summary of the Application
Fluoranthenes, including Naphtho(2,3-j)fluoranthene, have found a plethora of applications in materials science and organic electronics .
Results or Outcomes
The incorporation of five-membered rings into such polycyclic frameworks leads to the emergence of non-alternant hydrocarbon chemistry .
Safety And Hazards
Naphtho(2,3-j)fluoranthene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity with repeated exposure . The target organs are the kidney and liver . It is a ubiquitous pollutant in urban air and may pose risks to human health .
Propiedades
IUPAC Name |
hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174481 | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho(2,3-j)fluoranthene | |
CAS RN |
205-83-4 | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




